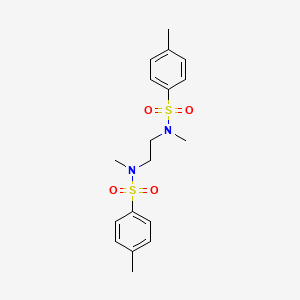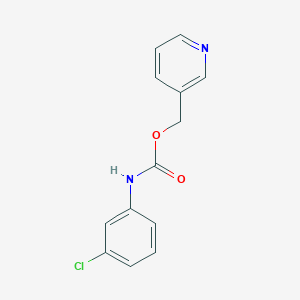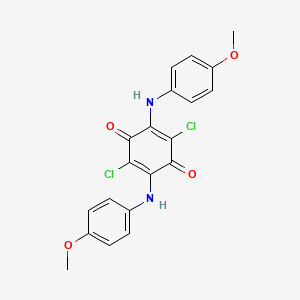
Butylmercuri acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylmercuri acetate is an organic mercury compound with the chemical formula C6H12HgO2. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used in organic synthesis reactions and has various applications in scientific research and industry.
Méthodes De Préparation
Butylmercuri acetate can be synthesized through the reaction of butyl alcohol with mercuric acetate. The reaction typically involves heating butyl alcohol with mercuric acetate in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of this compound and to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Butylmercuri acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butylmercuri oxide.
Reduction: It can be reduced to form butyl alcohol and mercuric acetate.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Butylmercuri acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the synthesis of acrylates.
Biology: It is used in biochemical studies to investigate the effects of mercury compounds on biological systems.
Medicine: It has been studied for its potential use in medical treatments, although its toxicity limits its applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of butylmercuri acetate involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making it important to handle this compound with care .
Comparaison Avec Des Composés Similaires
Butylmercuri acetate can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, this compound is unique in its specific applications in organic synthesis and industrial processes. Other similar compounds include:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in some medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antifungal agent.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Propriétés
Numéro CAS |
5131-56-6 |
|---|---|
Formule moléculaire |
C6H12HgO2 |
Poids moléculaire |
316.75 g/mol |
Nom IUPAC |
acetyloxy(butyl)mercury |
InChI |
InChI=1S/C4H9.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
JICUGUCTXBWHFI-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Hg]OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
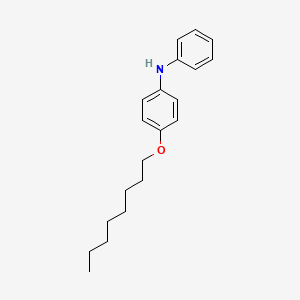
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
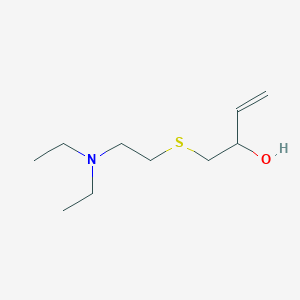

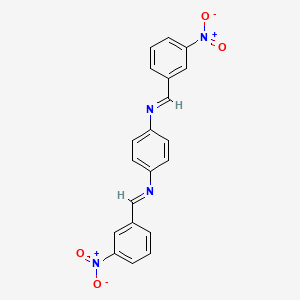
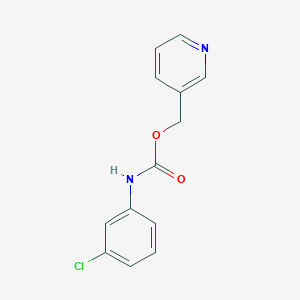
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
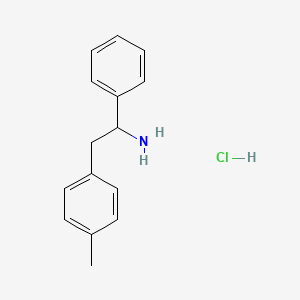
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
